molecular formula C13H18BrNO B13985706 1-Phenyl-3-pyrrolidin-1-yl-propan-1-one CAS No. 90548-77-9

1-Phenyl-3-pyrrolidin-1-yl-propan-1-one

Cat. No.: B13985706
CAS No.: 90548-77-9
M. Wt: 284.19 g/mol
InChI Key: ZKXIKMLYWBIEJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Phenyl-3-pyrrolidin-1-yl-propan-1-one is a chemical compound that features a phenyl group attached to a pyrrolidine ring via a propanone chain

Preparation Methods

The synthesis of 1-Phenyl-3-pyrrolidin-1-yl-propan-1-one typically involves the reaction of a phenylacetone derivative with pyrrolidine under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the reaction. The reaction is usually carried out in an organic solvent like ethanol or methanol, and the product is purified through recrystallization or distillation .

Chemical Reactions Analysis

1-Phenyl-3-pyrrolidin-1-yl-propan-1-one undergoes various chemical reactions, including:

Scientific Research Applications

1-Phenyl-3-pyrrolidin-1-yl-propan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Phenyl-3-pyrrolidin-1-yl-propan-1-one involves its interaction with specific molecular targets. It is believed to affect neurotransmitter systems by inhibiting the reuptake of dopamine and norepinephrine, leading to increased levels of these neurotransmitters in the synaptic cleft. This action is similar to that of other psychostimulant compounds .

Comparison with Similar Compounds

1-Phenyl-3-pyrrolidin-1-yl-propan-1-one can be compared to other similar compounds such as:

These comparisons highlight the unique structural and functional properties of this compound, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

90548-77-9

Molecular Formula

C13H18BrNO

Molecular Weight

284.19 g/mol

IUPAC Name

1-phenyl-3-pyrrolidin-1-ylpropan-1-one;hydrobromide

InChI

InChI=1S/C13H17NO.BrH/c15-13(12-6-2-1-3-7-12)8-11-14-9-4-5-10-14;/h1-3,6-7H,4-5,8-11H2;1H

InChI Key

ZKXIKMLYWBIEJL-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CCC(=O)C2=CC=CC=C2.Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.